molecular formula C15H25N3O4 B11932505 1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B11932505
M. Wt: 311.38 g/mol
InChI Key: DOFAQXCYFQKSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Val-Pro-Pro-OH can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The synthesis involves the following steps:

    Coupling: The amino acid is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and then added to the resin-bound peptide.

    Deprotection: The Fmoc group is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of H-Val-Pro-Pro-OH involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Val-Pro-Pro-OH primarily undergoes hydrolysis and enzymatic reactions. It is stable under physiological conditions but can be hydrolyzed by proteases.

Common Reagents and Conditions

    Hydrolysis: Water and proteases are commonly used to hydrolyze H-Val-Pro-Pro-OH.

    Enzymatic Reactions: ACE inhibitors like H-Val-Pro-Pro-OH interact with ACE under physiological conditions.

Major Products Formed

The major product formed from the hydrolysis of H-Val-Pro-Pro-OH is its constituent amino acids: valine, proline, and proline .

Scientific Research Applications

H-Val-Pro-Pro-OH has several applications in scientific research:

Mechanism of Action

H-Val-Pro-Pro-OH exerts its effects by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, H-Val-Pro-Pro-OH reduces the production of angiotensin II, leading to vasodilation and lower blood pressure. The molecular target of H-Val-Pro-Pro-OH is the active site of ACE, where it binds and prevents the enzyme from catalyzing the conversion of angiotensin I .

Comparison with Similar Compounds

Similar Compounds

    Ile-Pro-Pro (IPP): Another tripeptide derived from milk proteins with similar ACE inhibitory properties.

    Leu-Pro-Pro (LPP): A tripeptide with ACE inhibitory activity but different amino acid composition.

Uniqueness

H-Val-Pro-Pro-OH is unique due to its specific amino acid sequence, which provides a distinct binding affinity and inhibitory potency towards ACE. Its stability and effectiveness in physiological conditions make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFAQXCYFQKSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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